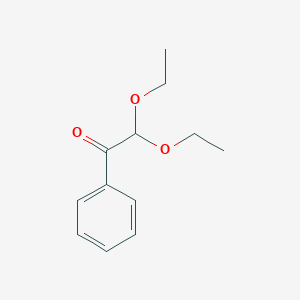

2,2-Diethoxyacetophenone

Beschreibung

Historical Context of Acetophenone-Based Photoinitiators in Polymer Science

The development of acetophenone-based photoinitiators is intrinsically linked to the advancement of photopolymerization technology. Photopolymerization, the process of converting a liquid monomer into a solid polymer using light as an energy source, has become a cornerstone of modern polymer science due to its numerous advantages over traditional thermal polymerization methods. encyclopedia.pubmdpi.com These benefits include the ability to perform reactions at room temperature and with precise spatial and temporal control. encyclopedia.pub

Historically, the field of photopolymerization has seen a significant evolution, with early research dating back to the mid-20th century. encyclopedia.pub Acetophenone (B1666503) derivatives emerged as a critical class of unimolecular photoinitiators, which can generate radical active species through homolytic cleavage upon light absorption without the need for a co-initiator. nih.gov These compounds are often based on the benzoyl chromophore and undergo Norrish-type reactions to produce the initiating radicals. nih.gov

Specifically, acetophenone-based photoinitiators typically undergo a Norrish Type I cleavage, which involves the breaking of the carbon-carbon bond alpha to the carbonyl group. nih.gov This process yields a benzoyl radical and another radical fragment, both of which can initiate the polymerization chain. nih.gov The efficiency and reliability of this mechanism have made acetophenone derivatives, including 2,2-Diethoxyacetophenone, workhorse photoinitiators in the polymer industry for decades.

The widespread adoption of UV curing technologies in the latter half of the 20th century further solidified the importance of acetophenone-based photoinitiators. These systems offered rapid, solvent-free curing for a variety of applications, from protective coatings and printing inks to dental materials. mdpi.com While the focus of contemporary research is increasingly shifting towards visible-light photoinitiating systems due to safety and light penetration advantages, the foundational role of UV-active acetophenone derivatives in establishing the field of industrial photopolymerization is undeniable. encyclopedia.pub

Scope and Research Trajectories of this compound Studies

Current and future research involving this compound is expanding beyond its traditional role in conventional UV curing, venturing into the creation of sophisticated and "smart" materials. The compound's reliability as a photoinitiator makes it a valuable tool for researchers exploring novel polymer architectures and functional materials.

One significant research trajectory is the use of this compound in the fabrication of hydrogels with specific functionalities. For example, it has been used to initiate the polymerization of hydrogel adsorbents for ion recovery and in the development of stimuli-responsive capsules. medchemexpress.comdur.ac.uk These studies highlight a move towards creating materials for environmental and biomedical applications.

Another area of active investigation is the development of advanced composite materials. Research has shown the utility of this compound in preparing transparent nanocomposites and in constructing 3D hydrogel networks within polycarbonate films. researchgate.netchinesechemsoc.org These applications aim to combine the properties of different materials to achieve enhanced performance for optical and energy-related technologies.

Furthermore, this compound is being employed in the fabrication of micro- and nanostructured surfaces. Its role in creating wrinkled patterns on hydrogel particles demonstrates its utility in controlling surface morphology at a fine scale, which is crucial for applications in areas like microfluidics and soft robotics. mdpi.com The compound has also been used in the preparation of polymer-based electrolytes for supercapacitors, indicating its potential contribution to energy storage devices. zjnu.edu.cn

Research Applications of this compound

| Research Area | Specific Application | Reference |

| Hydrogel Synthesis | Preparation of hydrogel adsorbents for Li+ recovery. | medchemexpress.com |

| Hydrogel Synthesis | Formation of wrinkled patterns on hydrogel particles. | mdpi.com |

| Nanocomposites | Fabrication of transparent Ce:YAG-PMMA nanocomposites. | researchgate.net |

| Advanced Materials | Construction of 3D hydrogel networks in PC films. | chinesechemsoc.org |

| Energy Storage | Preparation of hybrid electrolytes for supercapacitors. | zjnu.edu.cn |

| Biomaterials | Synthesis of polymer skeletons within liposomal membranes. | acs.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-diethoxy-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZHFBODNLEQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052294 | |

| Record name | 2,2-Diethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6175-45-7 | |

| Record name | 2,2-Diethoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6175-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diethoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2,2-diethoxy-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Diethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethoxy-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIETHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4BCZ1MAK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Photochemistry and Mechanistic Investigations of 2,2 Diethoxyacetophenone

Primary Photophysical and Photochemical Processes

Upon absorption of ultraviolet (UV) light, 2,2-diethoxyacetophenone is promoted to an excited state. astm.org From this excited state, it can undergo two primary photochemical reactions known as Norrish Type I and Norrish Type II cleavage. These competing pathways dictate the efficiency of the photoinitiation process.

Norrish Type I Cleavage Pathways

The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent α-carbon. google.comcity.ac.uk This α-cleavage is a primary process in the photochemistry of this compound. This fragmentation results in the formation of a benzoyl radical and a diethoxymethyl radical. The Norrish Type I cleavage is considered the more dominant and efficient pathway for generating initiating radicals compared to the Norrish Type II process.

Studies have shown that the ratio of Norrish Type I to Norrish Type II cleavage can be influenced by various factors. For instance, in the photolysis of this compound, a ratio of Norrish I to Norrish II to the formation of an oxetanol intermediate was found to be 2:1:2.

Norrish Type II Cleavage and Internal Hydrogen Abstraction

In addition to α-cleavage, this compound can also undergo a Norrish Type II reaction. This process involves an intramolecular hydrogen abstraction, where the excited carbonyl group abstracts a hydrogen atom from the γ-position on one of the ethoxy groups. wikipedia.org This intramolecular event leads to the formation of a 1,4-biradical. wikipedia.org While this pathway does produce radical species, it is generally considered less efficient for initiating polymerization compared to the Norrish Type I cleavage because the resulting biradical is less reactive. researchgate.net

Formation and Reactivity of Biradical Intermediates

The 1,4-biradical formed through the Norrish Type II pathway is a key intermediate in the photochemistry of this compound. This biradical has a relatively low reactivity. researchgate.net In the absence of a substrate to react with, this biradical can undergo internal coupling. This intramolecular cyclization leads to the formation of an oxetanol intermediate.

Radical Generation and Propagation Mechanisms

The primary radicals generated from the Norrish Type I cleavage of this compound, the benzoyl and diethoxymethyl radicals, are the key species that initiate polymerization. scribd.com The benzoyl radical is particularly effective in this role. These radicals add to monomer units, starting the polymer chain growth.

Photoproduct Analysis and Identification

Analysis of the photoproducts of this compound has been crucial in elucidating its photochemical pathways. Techniques such as chemically induced nuclear polarization (CIDNP) have been employed to study the transient radical intermediates and final products.

Characterization of Oxetanol Intermediates

As mentioned earlier, the biradical formed via the Norrish Type II pathway can cyclize to form an oxetanol intermediate. This intermediate is not stable and can undergo thermal disproportionation. This decomposition reaction yields acetaldehyde (B116499) and o-ethoxyacetophenone as the final products. The identification of these products provides strong evidence for the occurrence of the Norrish Type II pathway and the transient existence of the oxetanol intermediate.

| Intermediate/Product | Formation Pathway | Subsequent Reactions |

| Benzoyl Radical | Norrish Type I Cleavage | Initiates polymerization |

| Diethoxymethyl Radical | Norrish Type I Cleavage | Initiates polymerization |

| 1,4-Biradical | Norrish Type II Cleavage (Internal H-abstraction) | Internal coupling to form oxetanol |

| Oxetanol Intermediate | Internal coupling of 1,4-biradical | Thermal disproportionation |

| Acetaldehyde | Disproportionation of oxetanol intermediate | Final product |

| o-Ethoxyacetophenone | Disproportionation of oxetanol intermediate | Final product |

Disproportionation Products: Acetaldehyde and o-Ethoxyacetophenone

The photochemistry of this compound (DEAP) involves a Norrish Type II reaction, which proceeds through the formation of a biradical intermediate. In the absence of a reactive substrate, this biradical undergoes subsequent reactions to yield specific disproportionation products. govinfo.gov

One of the key pathways for the biradical is an internal coupling to form an oxetanol intermediate. This intermediate is thermally unstable and readily disproportionates. The primary products of this disproportionation are acetaldehyde and o-ethoxyacetophenone. This reaction pathway has been elucidated through the analysis of photolysis products and by employing techniques such as chemically induced nuclear polarization (CIDNP) experiments.

The formation of acetaldehyde and o-ethoxyacetophenone is a characteristic outcome of the photolysis of this compound in environments lacking reactive species that could otherwise interact with the initial biradical. govinfo.gov

Disproportionation Products of this compound Photolysis

| Intermediate | Disproportionation Products |

|---|---|

| Oxetanol | Acetaldehyde, o-Ethoxyacetophenone |

Influence of Environmental Parameters on Photoreactivity

The photoreactivity of this compound is significantly influenced by its surrounding environment, particularly the solvent and the presence of reactive species such as double bonds. These factors can alter the fate of the photochemically generated intermediates and, consequently, the final product distribution.

The choice of solvent can play a crucial role in the photolytic pathways of this compound. While specific quantitative data on the influence of a wide range of solvents is not extensively detailed in the provided search results, the general principles of photochemistry suggest that solvent polarity and hydrogen-donating ability can affect the stability and reactivity of the excited states and radical intermediates involved.

For instance, studies have been conducted in solvents like benzene (B151609) and toluene (B28343). In non-reactive solvents such as benzene, the internal rearrangement and disproportionation pathways are prominent. The solvent can influence the competition between different photochemical processes, such as the Norrish Type I and Type II reactions. The efficiency of photoinitiation in polymerization reactions, which is a key application of DEAP, is also known to be solvent-dependent.

The presence of reactive double bonds, such as those found in acrylate (B77674) monomers, dramatically alters the fate of the biradical formed from the Norrish Type II reaction of this compound. govinfo.gov Instead of undergoing internal coupling and subsequent disproportionation, the biradical can directly add to the acrylate monomers. govinfo.gov

This addition reaction initiates polymerization, which is the primary function of this compound as a photoinitiator in UV-curable coatings and inks. greenpeace.to The reactivity of the biradical towards double bonds is a key factor in the efficiency of the photoinitiation process. researchgate.net In the absence of these reactive double bonds, the formation of acetaldehyde and o-ethoxyacetophenone through disproportionation becomes the dominant pathway. govinfo.gov

Influence of Environment on Biradical Fate

| Environment | Predominant Reaction Pathway | Final Products |

|---|---|---|

| Absence of Reactive Double Bonds | Internal Coupling and Disproportionation | Acetaldehyde, o-Ethoxyacetophenone |

| Presence of Reactive Double Bonds (e.g., Acrylate Monomers) | Addition to Double Bonds | Polymer Chains |

2,2 Diethoxyacetophenone As a Photoinitiator in Polymerization Science

Fundamental Principles of Photoinitiation by 2,2-Diethoxyacetophenone

This compound (DEAP) is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon exposure to ultraviolet (UV) light to generate free radicals. sigmaaldrich.com The process is initiated when the DEAP molecule absorbs light energy, which promotes it to an excited state. sigmaaldrich.com The molecule then undergoes a Norrish Type I photocleavage, a homolytic fragmentation of the carbon-carbon bond between the carbonyl group and the adjacent carbon atom.

This cleavage results in the formation of two primary radical species: a benzoyl radical and a diethoxy-phenylmethyl radical. These highly reactive free radicals then initiate the polymerization of monomers and oligomers present in the formulation, effectively converting the liquid mixture into a solid polymer network. sigmaaldrich.comwikipedia.org The efficiency of this process depends on the overlap between the absorption spectrum of the photoinitiator and the emission spectrum of the UV light source. sigmaaldrich.com Studies have investigated the excited-state processes, identifying a short-lived triplet state as the precursor to the radical formation. Analysis of the byproducts from the photocleavage of DEAP has identified compounds such as ethyl methanoate, 2-ethoxy-1-phenyl-ethanone, and acetaldehyde (B116499). amazonaws.com

Application in UV-Curable Systems and Coatings

DEAP is widely utilized as an effective photoinitiator in UV-curable systems for coatings and varnishes applied to a variety of substrates, including wood, plastic, and metal. innospk.comalfa-chemical.commade-in-china.com Its liquid form facilitates easy incorporation into formulations. ec21.com The primary function of DEAP in these systems is to trigger the rapid polymerization reaction upon UV exposure, a process known as UV curing. innospk.com This property is invaluable in industries that require fast production cycles and high throughput. innospk.com

Interactive Table: Applications of this compound in UV-Curable Systems

| Application Area | Substrate | Formulation Type | Key Benefit |

| Coatings & Varnishes | Wood, Plastic, Metal | Clear and Pigmented | Fast Curing, Non-Yellowing |

| Adhesives | Various | Acrylate-based | Strong Adhesion |

| Inks | Paper, Plastics | Pigmented Inks | Shelf Life & Color Stability |

Polymerization of Acrylate-Based Formulations

DEAP is particularly effective and commonly used for initiating the polymerization of acrylate-based formulations. innospk.comec21.comchemicalbook.comottokemi.com It is compatible with a wide range of acrylate (B77674) monomers and oligomers, making it a versatile choice for UV-curable coatings, adhesives, and inks. ec21.comchemicalbook.com The free radicals generated from DEAP readily react with the carbon-carbon double bonds of the acrylate functional groups, starting a chain reaction that leads to the formation of a highly cross-linked polymer network. This efficiency makes it suitable for applications requiring rapid curing and durable finishes. ec21.com Research has shown its effectiveness in various acrylate systems, including the polymerization of methyl methacrylate (B99206) (MMA).

Fabrication of Durable and Non-Yellowing Finishes

A significant advantage of using this compound is its ability to produce durable and non-yellowing finishes. innospk.comec21.comchemicalbook.com This characteristic is especially critical for applications where color stability and aesthetic clarity are paramount, such as clear topcoats for furniture, automotive parts, and plastic coatings. innospk.comchemicalbook.com The non-yellowing property ensures that the cured coating maintains its transparency and does not discolor over time when exposed to light, preserving the appearance of the underlying substrate. innospk.comec21.comottokemi.com This makes it a preferred choice for high-quality, glossy finishes. innospk.com

Compatibility with Oligomers and Reactive Diluents

DEAP exhibits excellent compatibility with the primary components of UV-curable formulations, including various oligomers and reactive diluents. innospk.comalfa-chemical.commade-in-china.cominnospk.com This compatibility allows formulators significant flexibility to tailor the physical properties of the final coating, such as viscosity, hardness, and adhesion, to meet specific application requirements. innospk.com By being readily miscible with these components, DEAP ensures a homogenous formulation, which is crucial for achieving consistent and reliable curing performance across the entire coated surface. innospk.com

Integration in Advanced Polymer Synthesis Methodologies

Beyond its conventional use in coatings and inks, this compound is integrated into more advanced polymer synthesis techniques for creating specialized materials with tailored properties. Its function as a reliable source of free radicals under UV irradiation makes it suitable for sophisticated polymerization processes where precise initiation is required.

In-Situ Polymerization for Composite Materials

DEAP is frequently employed as a photoinitiator for the in-situ polymerization of monomers to form composite materials. In this method, the polymerization process occurs directly within a matrix or in the presence of a filler material, embedding it within the newly formed polymer network.

Research has demonstrated the use of DEAP in the fabrication of various advanced composites:

Nanodiamond Composites: DEAP served as the photoinitiator to create a polydimethylsiloxane (B3030410) (PDMS)/nylon 6 matrix with nanodiamond (ND) fillers. scispace.comsapub.org The in-situ process resulted in a nanocomposite film with strong adhesion between the filler and the polymer matrix, suitable for potential use in tactile sensors. sapub.org

Ceramic-Polymer Nanocomposites: A transparent composite material was prepared by embedding Ce:YAG (Cerium-doped Yttrium Aluminum Garnet) nanopowder into a polymethylmethacrylate (PMMA) matrix. researchgate.net DEAP was added to the dispersion of the nanopowder in the monomer mixture to initiate the photocuring process, resulting in a solid, transparent nanocomposite. researchgate.net

Thermoresponsive Hydrogels: Macroporous composite hydrogels with aligned structures were created using a UV-initiated cryo-polymerization technique. nih.gov In this process, a solution containing a monomer (N-isopropylacrylamide), a crosslinker (inorganic clay), and DEAP as the initiator was frozen and then exposed to UV light to complete the in-situ polymerization. nih.gov

Cellulose (B213188) Nanocrystal Composites: DEAP has been used in the in-situ photopolymerization of monomers within concentrated cellulose nanocrystal (CNC) dispersions to prepare photonic hydrogels. mdpi.com

Interactive Table: Research Findings on In-Situ Polymerization with this compound

| Composite Material | Monomer(s) / Polymer Matrix | Filler / Second Phase | Key Finding | Research Application |

| PDMS/Nylon 6/Nanodiamond Nanocomposite | Polydimethylsiloxane (PDMS), Nylon 6 | Nanodiamond (ND) | Achieved strong adhesion and created films of 30-45 μm thickness. scispace.comsapub.org | Tactile sensors and sensor packaging. sapub.org |

| Ce:YAG-PMMA Nanocomposite | Methyl Methacrylate, 2-Methacrylic Acid | Ce:YAG Nanopowder | A transparent yellow solid composite was successfully formed via photocuring. researchgate.net | Optical applications, such as for white solid-state LEDs. researchgate.net |

| Thermoresponsive Composite Hydrogel | N-isopropylacrylamide (NIPAAm) | Laponite Clay | Full conversion of the monomer was achieved via in-situ radical cryo-polymerization. nih.gov | Advanced functional materials. |

| Photonic Hydrogel | Acrylamide (B121943), N-isopropylacrylamide, etc. | Cellulose Nanocrystals (CNC) | The ChLC (cholesteric liquid crystal) structure of the CNCs was immobilized by the polymer network. mdpi.com | Photonic materials. |

Poly(methyl methacrylate)/Mesoporous Silica (B1680970) Composites

Synthesis of Telechelic Polyurethane Methacrylates

The synthesis of telechelic polyurethane methacrylates, which are widely used in the coatings industry, also utilizes this compound as a photoinitiator. researchgate.netgreenpeace.togreenpeace.to These systems are photopolymerized using this compound, typically at a concentration of 5 wt.%. researchgate.net The curing kinetics of these telechelic systems, often mixed with other monomers like trihydroxymethylpropane trimethacrylate and ethylhexyl acrylate, are monitored by observing the disappearance of the methacrylic double bonds using IR spectroscopy. researchgate.net

Crosslinking of Alkali-Soluble Resins

In the field of alkali-soluble resins, this compound has been investigated as a photoinitiator for crosslinking. researchgate.netgoogleapis.comgoogle.com In a study on an acrylic phenolic resin modified with maleic anhydride, the activity of various photoinitiators was compared. researchgate.net this compound was found to be less active in this specific system compared to other initiators like isopropylthioanthraquinone and benzoin (B196080) ethyl ether. researchgate.net However, it is still considered a viable photoinitiator for such applications. googleapis.comgoogle.comepo.org

Fabrication of Hydrogel-Based Systems

This compound is a commonly used photoinitiator in the fabrication of various hydrogel-based systems due to its ability to initiate polymerization in aqueous environments. google.comrsc.orgmdpi.com

This photoinitiator is employed in the preparation of hydrogel adsorbents. medchemexpress.comtargetmol.comtargetmol.com For instance, it has been used in the synthesis of hydrogel adsorbents made of poly(N-isopropylacrylamide-co-methacryloyloxymethyl-12-crown-4) for the recovery of lithium ions. medchemexpress.comrsc.org The process involves the photopolymerization of aqueous droplets containing the monomers and crosslinker in the presence of this compound under UV light. rsc.org

This compound is instrumental in the photo-initiated polymerization process for creating polyacrylamide (PAM) and poly(acrylamide/sodium acrylate) hydrogel-coated meshes. uwaterloo.ca In this application, it acts as the photoinitiator, forming radicals when exposed to UV light to polymerize acrylamide (AM) and, in the case of the copolymer, sodium acrylate, with N,N'-methylene bisacrylamide (BIS) as a crosslinker. uwaterloo.ca The hydrogel solution, containing the monomers, crosslinker, and photoinitiator, is coated onto a stainless-steel mesh and then irradiated with UV light to form the crosslinked hydrogel coating. uwaterloo.ca

Hydrogel Adsorbents

Polymerization in Deep Eutectic Solvent (DES) Systems

Deep eutectic solvents (DESs) have emerged as a greener alternative to traditional ionic liquids, offering similar physicochemical properties with the advantages of being less expensive and often composed of non-ionic species. rsc.org These fluids are formed by heating two or three components capable of self-association through hydrogen bonding. rsc.org A classic example is the combination of choline (B1196258) chloride and urea. rsc.org

This compound (DEAP) has been utilized as a photoinitiator in polymerization reactions conducted within DES systems. For instance, hydrogels based on cellulose and chitin (B13524) have been fabricated using DESs as the solvent and DEAP as the photoinitiator. rsc.org In one study, a DES composed of choline chloride and ethylene (B1197577) glycol was used to dissolve polyvinyl alcohol (PVA). jiangnan.edu.cn This solution, when heated and subsequently cooled, formed a gel. jiangnan.edu.cn The process demonstrates the feasibility of using DEAP to initiate polymerization in these novel solvent systems, paving the way for more environmentally friendly polymer synthesis.

Creation of Crystalline Colloidal Arrays in Hydrogel Matrices

This compound plays a crucial role as a photoinitiator in the fabrication of polymerized crystalline colloidal arrays (PCCAs) within hydrogel matrices. These structures are created by first inducing the self-assembly of monodisperse, highly charged colloidal particles, such as polystyrene or silica spheres, into a crystalline colloidal array (CCA) in an aqueous solution. nih.govcam.ac.ukcmu.edu This self-assembly is driven by electrostatic repulsion between the particles. cam.ac.uk

A hydrogel precursor solution, typically containing a monomer (like acrylamide or 2-hydroxyethyl methacrylate), a cross-linker (such as N,N'-methylene-bisacrylamide or polyethylene (B3416737) glycol dimethacrylate), and the photoinitiator DEAP, is then introduced to the CCA. nih.govcam.ac.ukcmu.eduwilhelm-lab.com Upon exposure to UV light, DEAP initiates the polymerization and cross-linking of the hydrogel around the CCA template, effectively locking the colloidal particles in their ordered, crystalline structure. nih.govcam.ac.uk This process results in a robust hydrogel film containing an embedded, highly ordered array of particles. cam.ac.uk

These PCCA hydrogels have applications in the development of photonic crystals and sensors. nih.govwilhelm-lab.com For example, by subsequently removing the silica spheres from a PCCA through etching, a hydrogel with a periodic array of monodisperse water voids can be created. cam.ac.ukcmu.edu These structures can be used to study phenomena like the entropic trapping of macromolecules. cam.ac.ukcmu.edu

Performance Evaluation of this compound in Photopolymerization

Comparative Studies with Alternative Photoinitiators

The performance of this compound (DEAP) as a photoinitiator is often evaluated by comparing it with other commercially available photoinitiators. In the context of polymer dispersed liquid crystal (PDLC) films, the choice of photoinitiator can significantly impact the material's properties. For instance, a study comparing DEAP with a copolymerizable photoinitiator demonstrated that the use of the copolymerizable alternative resulted in a higher clearpoint for the liquid crystal material. google.com This is attributed to the fact that the copolymerizable initiator becomes part of the polymer network, reducing its contamination of the liquid crystal phase. google.com

In the UV curing of aliphatic urethane (B1682113) acrylate coatings, DEAP's performance has been compared to other Norrish Type I photoinitiators. One study found that coatings cured with 2-hydroxy-2-methyl-1-phenyl-propan-1-one or 1-hydroxy-cyclohexyl-phenyl-ketone exhibited superior curing behavior and coating performance compared to those cured with bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide or diphenyl(2,4,6-trimethylbenzoyl)-phosphine oxide when cured in the presence of air. adhesion.kr Another study showed that in a urethane-acrylate based system, benzildimethylketal and p-tert.butyltrichloroacetophenone resulted in faster surface cure rates than DEAP and benzoin isopropylether. dss.go.th

The following table summarizes the comparative performance of DEAP with other photoinitiators in different systems.

| System | Alternative Photoinitiator | Key Performance Metric | Finding |

| Polymer Dispersed Liquid Crystal (PDLC) Film | Copolymerizable photoinitiator | Clearpoint | The copolymerizable photoinitiator resulted in a higher clearpoint compared to DEAP. google.com |

| Urethane-Acrylate Based System | Benzildimethylketal | Surface Cure Rate | Benzildimethylketal exhibited a faster surface cure rate than DEAP. dss.go.th |

| Urethane-Acrylate Based System | p-tert.butyltrichloroacetophenone | Surface Cure Rate | p-tert.butyltrichloroacetophenone showed a faster surface cure rate than DEAP. dss.go.th |

| Urethane-Acrylate Based System | Benzoin isopropylether | Surface Cure Rate | DEAP had a comparable surface cure rate to benzoin isopropylether. dss.go.th |

Synergistic Effects in Multi-Component Photoinitiator Systems

The efficiency of photopolymerization can often be enhanced by using a combination of photoinitiators, a phenomenon known as synergism. While this compound (DEAP) is an effective Type I photoinitiator that undergoes α-cleavage to form free radicals upon UV irradiation, its performance can be influenced by the presence of other compounds in the formulation. paint.org

In many UV curing applications, particularly for coatings and inks, it is common to use a blend of Type I and Type II photoinitiators. paint.org Type II photoinitiators, such as benzophenone (B1666685) and its derivatives, generate radicals through a hydrogen abstraction mechanism, often from a tertiary amine co-initiator. dss.go.thpaint.org This combination can be particularly effective in overcoming oxygen inhibition at the surface of the coating, as the amine co-initiator can react with oxygen-derived peroxyl radicals that would otherwise terminate the polymerization chain. dss.go.thgoogle.com

Efficiency and Reaction Kinetics in UV Curing Processes

The efficiency and reaction kinetics of this compound (DEAP) in UV curing processes are critical for its industrial applications. DEAP is known as a high-efficiency photoinitiator, contributing to fast curing speeds and good surface drying. sinocurechem.com Upon exposure to UV light, DEAP undergoes a Norrish Type I photocleavage, breaking down into radicals that initiate the polymerization of monomers and oligomers.

The rate of polymerization initiated by DEAP has been studied in various systems. In the photopolymerization of methyl methacrylate (MMA) in toluene (B28343) solutions, DEAP was found to result in a high rate of polymerization. The kinetics of UV-curable systems can be assessed using techniques like photo-differential scanning calorimetry (photo-DSC), which measures the heat flow during the reaction and allows for the determination of the conversion rate and the degree of conversion. researchgate.net

The efficiency of DEAP can be influenced by several factors, including the presence of oxygen, which can quench the excited state of the photoinitiator and scavenge free radicals, thus inhibiting polymerization, particularly at the surface. dss.go.thpaint.org The concentration of the photoinitiator also plays a role; higher concentrations can lead to faster cure rates, but an optimal concentration often exists to balance cure speed and the final properties of the cured material.

The following table presents data on the polymerization rate of MMA initiated by DEAP under specific conditions.

| Monomer | Solvent | DEAP Concentration (mol dm⁻³) | Polymerization Rate (Rₚ) (mol dm⁻³ s⁻¹) |

| Methyl Methacrylate (MMA) | Toluene | Not specified | High |

Note: The original source did not specify the exact concentration of DEAP used in this particular experiment but noted that the polymerization rates were high and comparable to other efficient photoinitiators under similar conditions.

Advanced Materials and Engineering Applications Utilizing 2,2 Diethoxyacetophenone

Bio-Inspired Material Systems

The development of materials that mimic biological structures is a burgeoning field in materials science. 2,2-Diethoxyacetophenone serves as a key enabler in the photopolymerization processes used to create these complex architectures.

Artificial Membrane Skeletons for Liposomal Structures

Scientists have successfully created liposomes featuring an artificial membrane skeleton, mirroring the function of a native cellular cytoskeleton. acs.org In this bio-inspired model, a flat polymer network is anchored to the inner leaflet of the liposomal membrane. acs.org The synthesis involves encapsulating monomers within liposomes made of egg phosphatidylcholine (EPC). acs.org

The polymerization of these monomers is initiated by this compound (DEAP) under UV irradiation, a process that is completed within 15 minutes. acs.orgacs.org This method creates a polymer skeleton composed of N-(3-N,N-dimethylaminopropyl) methacrylamide (B166291) (DMAPMA) and tetraethylene glycol dimethacrylate (TEGDM) as a cross-linker, which is then coupled to a membrane anchor. acs.org The resulting structure significantly enhances the stability of the lipid membrane, making it 2.5 times more resistant to sodium cholate (B1235396) compared to standard liposomes. acs.org This stabilization is crucial in contexts mimicking biological environments where membranes face high concentrations of substances like bile salts. acs.org

| Component | Role | Source(s) |

| This compound (DEAP) | Photoinitiator for UV polymerization | acs.orgacs.org |

| Egg Phosphatidylcholine (EPC) | Primary lipid for liposome (B1194612) formation | acs.org |

| N-(3-N,N-dimethylaminopropyl) methacrylamide (DMAPMA) | pH-sensitive monomer for polymer network | acs.org |

| Tetraethylene glycol dimethacrylate (TEGDM) | Cross-linker for the polymer network | acs.org |

| 1,2-distearyl-3-octaethylene glycol glycerol (B35011) ether methacrylate (B99206) (DOGM) | Membrane anchor | acs.org |

Polymerizable Bijels and Aerogels

This compound is instrumental in the fabrication of polymerizable bicontinuous interfacially jammed emulsion gels (bijels) and the subsequent creation of aerogels. rsc.org The process involves the direct mixing of aminopropyl-terminated polydimethylsiloxane (B3030410) (diNH2-PDMS) and polydimethylsiloxane acrylate (B77674) (PDMS-AR), with 2 wt% this compound included in the PDMS-AR component. rsc.org

This oil phase is mixed with silica (B1680970) nanoparticles (SiO2) and water, then vigorously stirred to form an emulsion. rsc.org The system is then exposed to 365nm UV light for two hours, with this compound initiating the polymerization that solidifies the structure into a bijel. rsc.org To create an aerogel, the resulting solid bijel is simply left in the air for one week to dry. rsc.org

| Component | Role | Details | Source(s) |

| This compound | Photoinitiator | 2 wt% in the PDMS-AR mixture | rsc.org |

| Polydimethylsiloxane acrylate (PDMS-AR) | Oil phase monomer | Forms the continuous polymer structure | rsc.org |

| diNH2-PDMS | Oil phase component / Surface modifier for SiO2 | Mixed with PDMS-AR | rsc.org |

| Silicon particles (SiO2) | Stabilizer | Jams at the oil-water interface to stabilize the emulsion; ~20 nm diameter | rsc.org |

| Water | Aqueous phase | Forms the second continuous phase of the emulsion | rsc.org |

Smart Materials and Responsive Systems

Smart materials that respond to external stimuli are at the forefront of materials engineering. This compound is frequently used as a photoinitiator to polymerize the precursors of these dynamic systems.

Photoresponsive Phase Separation in Copolymers

The creation of microparticles that respond to both light and temperature relies on the precise polymerization of specialized copolymers. acs.org In one such system, water-in-oil droplets of a poly(N-isopropylacrylamide-co-spironaphthoxazine methacryloyl) (PNIPA-SPO) solution are formed in a microfluidic device. acs.org

The polymerization of these droplets into solid microparticles is achieved via UV irradiation (365 nm), a reaction started by the photoinitiator 2,2′-diethoxyacetophenone (DEAP). acs.org The resulting microparticles are both photosensitive, changing color under UV-visible light, and thermoresponsive, shrinking in volume above a certain temperature. acs.org This process demonstrates how DEAP can be used to solidify complex copolymer structures, creating materials with dual stimuli-responsive properties. acs.org

| Component | Role | Source(s) |

| 2,2′-diethoxyacetophenone (DEAP) | Photoinitiator | acs.org |

| Poly(N-isopropylacrylamide-co-spironaphthoxazine methacryloyl) (PNIPA-SPO) | Photo- and thermoresponsive copolymer | acs.org |

| N,N′-methylenebisacrylamide (MBA) | Monomer and cross-linker | acs.org |

Organohydrogels with Tunable Fluorescence and Shape-Memory Properties

Advanced organohydrogels with properties like tunable fluorescence and shape memory have been developed for applications such as anti-counterfeiting. longhornkids.comscispace.comresearchgate.net These materials are often fabricated using a two-step interpenetrating polymerization technique. longhornkids.comscispace.com

First, a hydrophilic polymer network is formed. longhornkids.comresearchgate.net This hydrogel is then dehydrated and soaked in a solution containing a hydrophobic monomer (like lauryl methacrylate or stearyl methylacrylate), a crosslinker, and this compound (DEAP) as the photoinitiator. longhornkids.comresearchgate.net UV polymerization is then used to form the second, hydrophobic network within the first one. longhornkids.com This interpenetrating structure gives the organohydrogel unique properties, including shape memory and the ability to conceal and reveal fluorescent information, offering a high level of security for anti-counterfeiting devices. scispace.comresearchgate.net

| Network | Component | Role | Source(s) |

| Hydrophilic | N,N-Dimethylacrylamide (DMA) | Primary monomer for the first network | longhornkids.comscispace.com |

| Hydrophilic | N-Isopropylacrylamide (NIPAM) or Acrylic Acid (AAc) | Comonomer for the first network | longhornkids.comscispace.com |

| Hydrophilic | 1-pyrenylmethyl acrylate (PyMA) | Fluorescent monomer | scispace.com |

| Hydrophilic | N,N′-methylene bis(acrylamide) (BIS) | Cross-linker for the first network | scispace.com |

| Hydrophobic | This compound (DEAP) | Photoinitiator for the second network | longhornkids.comresearchgate.net |

| Hydrophobic | Lauryl methacrylate (LMA) or Stearyl methylacrylate (SMA) | Monomer for the second (hydrophobic) network | longhornkids.comscispace.com |

| Hydrophobic | Ethylene (B1197577) dimethacrylate (EGDMA) | Cross-linker for the second network | longhornkids.comresearchgate.net |

Ionic Liquid Gel Soft Actuators

Ionic liquid gels (ILGs) are a class of soft actuator materials that can change shape in response to electrical stimuli. nih.govresearchgate.net The fabrication of these gels involves the polymerization of a mixture of an ionic liquid, a monomer, and often a reinforcing agent, initiated by UV light. nih.govnih.gov this compound (DEAP) is a commonly used photoinitiator in these formulations. nih.govnih.govmdpi.com

In a typical process, an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIMBF4) is mixed with a monomer like hydroxyethyl (B10761427) methacrylate (HEMA) or N,N-dimethylacrylamide (DMAA), a small amount of DEAP, and sometimes a filler like Zirconium dioxide (ZrO2). nih.govnih.gov This mixture is then cured under UV irradiation, causing it to polymerize into a solid, flexible gel. nih.govnih.gov The resulting ILG possesses high conductivity from the ionic liquid and good mechanical properties from the polymer network, making it an ideal material for soft robotics and electroactive polymer applications. nih.gov

| Formulation Component | Example Material | Role | Source(s) |

| Photoinitiator | This compound (DEAP) | Initiates polymerization under UV light | nih.govnih.govmdpi.com |

| Ionic Liquid | 1-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF4) | Provides ionic conductivity | nih.govnih.gov |

| Monomer | Hydroxyethyl methacrylate (HEMA) or N,N-dimethylacrylamide (DMAA) | Forms the polymer matrix | nih.govmdpi.com |

| Filler (optional) | Zirconium dioxide (ZrO2) | Enhances mechanical properties | nih.govnih.gov |

| Cross-linker (optional) | 6,6′-diamino-3,3′-methyl dibenzoic acid (MBAA) | Cross-links the polymer chains | mdpi.com |

Micro- and Nanofabrication Technologies

The precise control over polymerization initiation offered by this compound makes it a valuable tool in advanced fabrication technologies that rely on photolithography and UV-curing to create highly defined structures at micro and nano scales.

PRINT Particle Fabrication and Engineered Colloidal Particles

This compound is a key component in the Particle Replication In Non-wetting Templates (PRINT) process, a top-down micro-molding technique that allows for the production of precisely shaped and sized micro- and nanoparticles. researchgate.net In this method, a liquid precursor material containing a monomer, a cross-linker, and a photoinitiator is applied to a perfluoropolyether (PFPE) mold. uc.pt UV irradiation is then used to solidify the precursor within the mold's cavities. mdpi.com this compound is frequently selected as the photoinitiator for this curing step due to its efficiency in initiating radical polymerization upon exposure to UV light (typically at 365 nm). mdpi.comdovepress.com

The versatility of the PRINT process allows for the creation of a wide array of engineered colloidal particles for various applications, including drug delivery and studies on cellular internalization. mdpi.comnih.gov The composition of the particle precursor mixture can be tailored to achieve desired properties. This compound is consistently used as the photoinitiator, typically at a concentration of 1-2% by weight, to cross-link the polymer matrix. mdpi.comnih.govresearchgate.net For instance, in the fabrication of PEG-based nanogels for biodistribution studies, a mixture containing 1% (w/w) this compound was cured with UV light to form the particles. mdpi.com Similarly, it was used to create cationic hydrogel micro- and nanoparticles designed to investigate the effects of particle size and shape on cellular uptake by HeLa cells. researchgate.netnih.gov The technique has also been adapted to produce complex structures like Janus particles, where this compound initiates the polymerization of the particle's constituent materials. uc.pt

Table 1: Examples of Polymer Formulations Using this compound in PRINT Particle Fabrication

| Particle Type/Application | Monomer(s) & Cross-linker(s) | This compound (w/w %) | Reference(s) |

|---|---|---|---|

| PEG-based Nanogels | 78% PEG triacrylate, 20% PEG monomethyl ether monomethacrylate | 1% | mdpi.com |

| Cationic Hydrogel Particles | 67% Trimethyloylpropane ethoxylate triacrylate, 20% PEG monomethylether monomethacrylate, 10% 2-aminoethylmethacrylate hydrochloride, 2% fluorescein-O-acrylate | 1% | researchgate.netnih.gov |

| Janus Particles (amine-functionalized) | 67% PEG-triacrylate, 20% PEG-monomethyl ether monomethacrylate, 10% aminoethyl methacrylate, 2% fluorescein (B123965) o-acrylate | 1% | uc.pt |

Laser-Etched Organogel–Hydrogel Hybrids for 3D Morphologies

In the development of programmable, self-adapting materials, this compound (DEOP) serves as the photoinitiator in the creation of organogel–hydrogel hybrids capable of forming complex three-dimensional (3D) morphologies. dcu.ie These hybrids consist of a hydrophilic hydrogel layer and a hydrophobic organogel layer. The differential swelling behavior of these two layers in water is exploited to transform planar, patterned structures into intricate 3D shapes. dcu.ieresearchgate.net

The fabrication process involves the sequential UV-polymerization of the hydrogel and organogel precursor solutions, with this compound initiating both reactions. dcu.ie For the hydrogel, a solution of hydrophilic monomers is mixed with the photoinitiator and cured under UV light. Subsequently, the organogel precursor solution, also containing this compound, is applied to the hydrogel surface and polymerized to form the hybrid material. dcu.ie Laser etching is then used to selectively remove parts of the hydrophobic organogel surface, exposing the underlying hydrophilic hydrogel. When placed in water, the exposed hydrogel swells while the organogel does not, inducing internal stresses that cause the hybrid to bend and fold into a pre-programmed 3D structure. dcu.ieresearchgate.net The precise control afforded by the photoinitiation step is critical to forming the distinct, well-defined layers necessary for this morphological transformation.

Table 2: Composition of Precursor Solutions for Organogel-Hydrogel Hybrids Using this compound (DEOP)

| Component | Precursor Material | Composition | Function | Reference |

|---|---|---|---|---|

| Hydrogel | Hydroxyethyl acrylate (HEA) | 0.8 g | Monomer | dcu.ie |

| N,N-dimethylacrylamide (DMA) | 3.2 g | Monomer | dcu.ie | |

| Deionized water | 14.6 g | Solvent | dcu.ie | |

| Clay nanosheets (Laponite XLS) | 1.4 g | Nanosheets | dcu.ie | |

| This compound (DEOP) | 20 μl | Photoinitiator | dcu.ie | |

| Organogel | Butyl acrylate (BA) | 6 g | Monomer | dcu.ie |

| Ethylene glycol dimethacrylate (EGDMA) | 60 μl | Cross-linking agent | dcu.ie | |

| Paraffin oil | 4 g | Solvent | dcu.ie |

Functionalized Polymer Networks

This compound is instrumental in the formation of cross-linked polymer networks from functionalized biopolymers. Its role as a photoinitiator enables the rapid and controllable curing of these materials, transforming them from liquid resins into solid, durable networks with tailored properties.

Multi-Allyl-Functionalized Polylactide and Polyhydroxybutyrate (B1163853) Networks

In the field of biocompatible and biodegradable materials, networks are created from multi-allyl-functionalized poly(ester-urethane)s derived from polylactide (PLA) and polyhydroxybutyrate (PHB). These thermoplastic biopolymers are first synthesized as oligomers and then functionalized with allyl groups to introduce reactive double bonds. To create a cross-linked network, these functionalized polyurethanes are dissolved in a reactive monomer, such as 2-hydroxyethyl methacrylate (HEMA), along with a photoinitiator to form a photocurable resin.

Upon exposure to UV light, the photoinitiator, such as this compound, generates free radicals that initiate the copolymerization of the HEMA and the allyl groups on the polyurethane backbone. This process, known as photocuring, results in the formation of a cross-linked network, effectively combining the properties of the biodegradable polyester (B1180765) with the characteristics of the poly(hydroxyethyl methacrylate) (PHEMA). Research on similar unsaturated polyester resins confirms the use of this compound as an effective photoinitiator for cross-linking with HEMA to produce biocompatible materials with tunable thermomechanical properties. The ability to initiate polymerization via UV light provides a straightforward method for fabricating cross-linked materials from these functionalized biopolymers for potential use in advanced applications.

Table 3: Components for Photocurable Multi-Allyl-Functionalized Polyester Networks

| Component | Material | Function | Reference(s) |

|---|---|---|---|

| Functionalized Polymer | Multi-allyl-functionalized PLA- or PHB-polyurethane | Provides biodegradable backbone with reactive allyl groups | |

| Reactive Monomer | 2-Hydroxyethyl methacrylate (HEMA) | Acts as a solvent for the polymer and as a cross-linking agent |

| Photoinitiator | this compound | Initiates radical polymerization upon UV exposure | |

Chemical Synthesis and Derivatization Involving 2,2 Diethoxyacetophenone

Utilization as a Key Reactant in Organic Synthesis

2,2-Diethoxyacetophenone serves as a valuable precursor and reactant in various organic syntheses due to its unique structural features, combining a protected aldehyde (as a diethyl acetal) and a ketone. This arrangement allows for selective reactions at the ketonic carbonyl group while the acetal (B89532) remains intact under specific conditions, or subsequent deprotection and reaction of the aldehyde functionality.

A significant application of this compound is in the regioselective synthesis of complex pyrazine (B50134) derivatives, which are important scaffolds in pharmaceuticals and agrochemicals. tandfonline.com A notable example is its use in the preparation of substituted thieno[2,3-b]pyrazines. tandfonline.comtandfonline.com

The condensation reaction between this compound (acting as a protected α-ketoaldehyde) and 2,3-diamino-3-phenylthioacrylonitrile is a key step in synthesizing 3-cyano-5-phenyl-3-phenylthiopyrazine. tandfonline.comresearchgate.net This reaction's regioselectivity is crucial; using an unprotected phenylglyoxal (B86788) leads to a mixture of regioisomers without selectivity. tandfonline.comrsc.org By employing this compound, the ketone carbonyl reacts preferentially with the 2-amino group of the diamine, leading to a specific isomer after cyclization. tandfonline.com

The choice of acid catalyst significantly influences the regioselectivity of this condensation. Research has shown that while various acids can catalyze the reaction, strong acids like trifluoroacetic acid (TFA) can dramatically improve the ratio of the desired product. tandfonline.comrsc.org When a significant equivalent of TFA is used, the condensation can yield the desired 5-phenyl isomer (5a) over the 6-phenyl isomer (6a) in a ratio as high as 15.5:1, with a high isolated yield. tandfonline.com The proposed mechanism suggests the initial formation of an imine between the ketone of this compound and one of the amino groups of the diamino compound, followed by cyclization to form the pyrazine ring. tandfonline.com The minor isomer is thought to form from the hydrolysis of the acetal group under the reaction conditions. tandfonline.com

Table 1: Effect of Acid Catalyst on the Regioselective Condensation of this compound tandfonline.com

| Entry | Acid Catalyst | Equivalents of Acid | Solvent | Reaction Time (h) | Ratio (5a:6a) | Isolated Yield of 5a (%) |

| 1 | Acetic Acid | 2.0 | Isopropanol | 22 | 2.5 : 1 | 60 |

| 2 | PTSA | 0.1 | Isopropanol | 24 | 3.0 : 1 | 70 |

| 3 | PTSA | 1.0 | Isopropanol | 22 | 3.2 : 1 | 72 |

| 4 | TFA | 0.1 | Isopropanol | 24 | 3.1 : 1 | 71 |

| 5 | TFA | 1.0 | Isopropanol | 24 | 9.0 : 1 | 80 |

| 6 | TFA | 1.17 | Isopropanol | 22 | 15.5 : 1 | 86 |

| Data sourced from Zhang et al., 2001. tandfonline.com |

Strategies for the Preparation of α-Ketoacetals

α-Ketoacetals are a valuable class of organic compounds, serving as key intermediates in the synthesis of various molecules such as chiral 1,2-diols, cyanohydrins, and nicotine (B1678760) derivatives. nih.govresearchgate.net They offer the advantage of having a protected aldehyde group (as an acetal) and a ketone, allowing for selective chemical transformations. nih.gov this compound is one of the few α-ketoacetals that is commercially available. nih.gov

Several synthetic strategies have been developed for the preparation of α-ketoacetals due to their synthetic utility. nih.gov

Classic and Modern Synthetic Methods:

From α,α-Dialkoxyacetates: A common method involves the nucleophilic addition of Grignard (RMgX) or organolithium (RLi) reagents to α,α-dialkoxyacetate esters. However, this method can often lead to the formation of tertiary alcohol byproducts. nih.gov

Using Weinreb Amides: A more efficient approach involves the use of Weinreb amides derived from α,α-dialkoxyacetic acids. These amides react cleanly with organometallic reagents to produce α-ketoacetals in high yields (70-99%) without the over-addition seen with esters. nih.govnih.gov

Oxidation of Ketones: Aryl and alkyl methyl ketones can be oxidized to form α-ketoacetals. One method involves reacting the ketone with an alkyl nitrite (B80452) in the presence of an acid and an alcohol. google.com A more recent approach uses selenium dioxide (SeO₂) catalyzed by p-toluenesulfonic acid (PTSA) to react methyl ketones with various alcohols, providing a general and practical route to a wide range of α-ketoacetals. researchgate.netacs.orgpreprints.org

From Alkynes: Terminal alkynes can be converted to α-ketoacetals in a selenium-catalyzed reaction in the presence of methanol. nih.gov

Other Methods: Other reported syntheses include the treatment of α,α-dichloroketones with sodium methoxide (B1231860) and the oxidation of arylketones with thallium(III) salts. nih.gov

Table 2: Summary of Selected Synthetic Strategies for α-Ketoacetals

| Starting Material | Key Reagents | Product | Reference |

| α,α-Dialkoxyacetate | Grignard Reagents (RMgX), Organolithiums (RLi) | α-Ketoacetal | nih.gov |

| α,α-Dialkoxy Weinreb Amide | Grignard Reagents (RMgX), Organolithiums (RLi) | α-Ketoacetal | nih.govnih.gov |

| Methyl Ketones | Alkyl Nitrite, Acid, Alcohol | α-Ketoacetal | google.com |

| Methyl Ketones | Selenium Dioxide, PTSA, Alcohol | α-Ketoacetal | acs.org |

| Substituted Acetophenones | Triethylorthoformate, H₂SeO₃, BF₃·Et₂O | α-Ketoacetal | researchgate.netresearchgate.net |

| Terminal Alkynes | Selenium Catalyst, Methanol | α-Ketoacetal | nih.gov |

| α,α-Dichloroketones | Sodium Methoxide | α-Ketoacetal | nih.gov |

Advanced Analytical and Spectroscopic Characterization of 2,2 Diethoxyacetophenone Systems

Spectroscopic Methodologies for Mechanistic Elucidation

The study of 2,2-diethoxyacetophenone's reaction mechanisms, especially under photolytic conditions, heavily relies on a suite of spectroscopic techniques. These methods allow for the detection of transient species, the tracking of reaction progress, and the detailed structural analysis of both the parent compound and its products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it has been instrumental in characterizing this compound.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to study radical pair mechanisms in chemical reactions. While specific CIDNP studies focusing solely on this compound are not extensively detailed in the provided search results, the literature on related photoinitiators highlights the utility of ¹H and ¹³C CIDNP in understanding their photolytic decomposition. uni-augsburg.descience.gov These studies reveal the formation of radical species upon UV irradiation, which is a key step in the initiation of polymerization. uni-augsburg.descience.gov The polarization of specific nuclear spins provides direct evidence for the existence and nature of these transient radical intermediates.

Solid-state NMR techniques, such as ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, are crucial for analyzing the structure of materials incorporating this compound. For instance, in the study of polymer composites where this compound is used as a photoinitiator, ¹³C CP-MAS NMR helps to characterize the resulting polymer structure. expresspolymlett.com This technique provides detailed information about the carbon environments within the solid polymer matrix, confirming the successful polymerization and offering insights into the molecular interactions between the polymer and any embedded fillers. expresspolymlett.com

| Technique | Application to this compound Systems | Key Findings |

| ¹H and ¹³C CIDNP | Elucidation of radical-pair mechanisms during photolysis. | Provides evidence for the formation of transient radical species upon UV irradiation. |

| ¹³C CP-MAS NMR | Structural characterization of polymers formed using this compound as a photoinitiator. | Confirms polymerization and provides details on the carbon environments within the solid polymer matrix. expresspolymlett.com |

1H and 13C Chemically Induced Nuclear Polarization (CIDNP) Studies

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) and its combination with gas chromatography (GC-MS) are indispensable for the identification and quantification of this compound and its photoproducts. chemicalbook.comnih.gov The mass spectrum of this compound exhibits characteristic fragmentation patterns that allow for its unambiguous identification. chemicalbook.com GC-MS analysis is particularly useful for separating and identifying the various compounds produced during the photolysis of this compound. greenpeace.toacs.org This technique has been employed to study the degradation products of similar compounds in environmental and industrial samples. greenpeace.togreenpeace.to

The NIST library entry for this compound indicates a total of 75 peaks in its mass spectrum, with the top peak at an m/z of 47 and the second highest at 103. nih.gov

| Technique | Application to this compound Systems | Key Findings |

| Mass Spectrometry (MS) | Identification based on fragmentation patterns. | Provides a unique spectral fingerprint for this compound. chemicalbook.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of photolysis products. | Allows for the detailed analysis of the mixture of compounds formed upon UV irradiation. nih.govgreenpeace.toacs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for studying the photochemical kinetics of this compound. researchgate.netchinesechemsoc.org The compound exhibits a characteristic UV absorption spectrum, which is essential for its function as a photoinitiator. adhesion.kr By monitoring the changes in the UV-Vis absorbance over time during irradiation, it is possible to follow the kinetics of the photochemical reaction. adhesion.kr This technique is used to determine the rate of photoinitiation and to study the efficiency of the photopolymerization process in various systems. uni-augsburg.deresearchgate.net For example, UV-Vis spectroscopy has been used to study the curing behavior of coatings containing different photoinitiators. adhesion.kr

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule and is widely used for the structural analysis of this compound and the materials derived from it. nih.govrsc.org The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its various chemical bonds, such as the carbonyl (C=O) stretching and the C-O-C stretching of the ether groups. nih.govnih.gov In polymerization studies, FTIR is used to monitor the disappearance of monomer-specific peaks and the appearance of polymer-specific peaks, thereby tracking the progress of the curing reaction. uni-augsburg.de

| Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃) | Chemical shifts (ppm) corresponding to the different protons in the molecule. spectrabase.com |

| ¹³C NMR | Chemical shifts (ppm) for the various carbon atoms. chemicalbook.com |

| Mass Spectrum | Key m/z values: 47 (top peak), 103 (second highest). nih.gov |

| FTIR (Neat) | Characteristic absorption bands for functional groups like C=O and C-O-C. nih.gov |

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in understanding the macroscopic properties of polymers and composites initiated by this compound. These methods probe the material's response to controlled temperature changes, revealing key information about polymerization and thermal stability.

Differential Scanning Calorimetry (DSC) for Polymerization Progress

Differential Scanning Calorimetry (DSC) is a powerful tool for monitoring the progression of polymerization reactions initiated by this compound. google.com By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can quantify the heat of polymerization, which is directly proportional to the extent of monomer conversion. This technique has been employed to characterize the glass transition temperatures of various polymers, providing insights into the effects of different monomers and additives on the final polymer network. google.comgoogle.com

In studies of UV-curable polyester (B1180765) resins, DSC has been used to determine the glass transition temperature (Tg) of the cured materials. For instance, in a heat-cool-heat cycle, the second heating cycle is often used to characterize the samples, revealing the impact of incorporating components like siloxane-functional unsaturated polyesters. google.com Similarly, DSC has been utilized to measure the Tg of farnesene-based polymers, where samples are scanned over a wide temperature range to identify the step change in heat flow that signifies the glass transition. google.com

The data from DSC analyses can be compiled to compare the thermal properties of different polymer formulations.

Table 1: Illustrative DSC Data for Polymers Synthesized with this compound

| Polymer System | Monomer Composition | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| Siloxane-Polyester | Unsaturated polyester with hydroxyalkyl-functional siloxane | Varies with siloxane content |

| Farnesene-MMA | Farnesene and Methyl Methacrylate (B99206) | -66.15 |

Thermogravimetric Analysis (TGA) for Thermal Stability of Composites

For example, in the study of poly(methyl methacrylate) (PMMA)/mesoporous silica (B1680970) (MCM-41) composites, TGA was used to investigate the effect of the filler on the thermal stability of the polymer. It was observed that the preparation method significantly influenced the thermal degradation behavior. While MCM-41 increased the thermal stability of PMMA composites prepared by melt mixing, it accelerated the degradation of in-situ polymerized samples. The degradation of PMMA synthesized via free radical polymerization, a common route for photopolymerization, typically shows multiple degradation steps.

TGA has also been employed to analyze the thermal degradation of multi-allyl-functionalized polylactic acid and polyhydroxybutyrate (B1163853) polyurethanes. dovepress.com By coupling TGA with Fourier transform infrared spectroscopy (TGA-FTIR), the gaseous products evolved during degradation can be identified, providing a deeper understanding of the degradation mechanism. dovepress.com

Table 2: Representative TGA Data for Composites

| Composite Material | Onset Degradation Temperature (°C) | Temperature at Maximum Degradation Rate (°C) |

|---|---|---|

| PLA Oligomer | 180 | 300 |

| PMMA/MCM-41 (in-situ) | Lower than neat PMMA | Varies with MCM-41 loading |

Morphological and Structural Characterization of Formed Materials

The performance of polymeric materials and nanocomposites is intrinsically linked to their morphology and internal structure. Electron microscopy and X-ray scattering techniques are indispensable for visualizing and quantifying these features at the micro and nano-scale.

Electron Microscopy (TEM, SEM) for Nanocomposites and Polymer Structures

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques used to investigate the morphology of nanocomposites and polymer structures initiated with this compound. hueuni.edu.vnplos.org

SEM provides detailed surface and cross-sectional images of materials. For instance, SEM has been used to visualize the ordered lamellar structure of MXene membranes and to confirm that the channels of polycarbonate films are fully filled with hydrogel after polymerization. chinesechemsoc.org It has also been used to observe the microstructures of hydrogels, revealing differences in pore structure between fresh and swollen states. plos.org In the context of anti-fingerprint coatings, SEM has been employed to examine the droplet-shaped morphology of cured coatings. google.com

TEM offers higher resolution and is used to visualize the internal structure and the dispersion of nanoparticles within a polymer matrix. For example, TEM has been used to observe the morphology of NaYF4:Yb,Er nanocrystals, revealing their size and shape. hueuni.edu.vn In hydrogel systems, TEM has shown the presence of mono-dispersed clay nanosheets, which act as crosslinkers. plos.orgscispace.com High-resolution TEM has also been instrumental in characterizing the size and structure of CdSe, CdS, and CdSe/CdS core-shell quantum dots used in photoelectrochemical applications. chinesechemsoc.org

Table 3: Electron Microscopy Findings for Materials with this compound

| Material | Microscopy Technique | Key Findings |

|---|---|---|

| MXene/Hydrogel Hybrid Membrane | SEM | Ordered lamellar structure of MXene; channels filled with hydrogel. chinesechemsoc.org |

| Clay Nanocomposite Hydrogel | SEM, TEM | Regular pores in swollen state; mono-dispersed clay nanosheets acting as crosslinkers. plos.orgscispace.com |

| NaYF4:Yb,Er/PMMA Composite | TEM | Spherical nanoparticles (60-80 nm) or smaller, roughly surfaced nanoparticles (~20 nm) depending on synthesis conditions. hueuni.edu.vn |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Material Structure

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are crucial techniques for probing the crystalline and nanoscale structure of materials synthesized using this compound. scispace.comdtic.mil

XRD is used to identify the crystalline phases and determine the crystal structure of materials. usq.edu.au For instance, the strong (002) peak in the XRD pattern of MoS2 and GO membranes suggests a uniformly layered 2D structure. chinesechemsoc.org XRD has also been used to confirm the surface chemical composition of oxidized copper mesh and to characterize the crystalline structure of Ce:YAG nanopowder. rsc.orgresearchgate.net

SAXS provides information about larger-scale structures, such as the size, shape, and arrangement of nanoparticles or polymer domains. usq.edu.au In the study of PMMA/MCM-41 composites, SAXS measurements showed that the preparation method did not influence the pore size of the MCM-41 filler. researchgate.net For UV-curable polyurethane-methacrylate networks, SAXS revealed broad, low-intensity peaks, indicating phase separation with weak electron density contrast between the phases. dtic.mil In the case of shape-memory polymers, SAXS has been used to measure scattering patterns at different temperatures to understand the structural changes during shape memory effects. unc.edu

Table 4: XRD and SAXS Characterization of Materials

| Material | Technique | Structural Information Obtained |

|---|---|---|

| 2D Nanofluidic Membranes (MXene, MoS2, GO) | XRD | Uniformly layered 2D structures confirmed by (002) peak. chinesechemsoc.org |

| PMMA/MCM-41 Composites | SAXS | No change in MCM-41 pore size due to preparation method. researchgate.net |

| Ce:YAG-PMMA Nanocomposite | XRD, SAXS | Characterization of Ce:YAG crystal structure and nanoparticle size distribution. researchgate.net |

| Polyurethane-Methacrylate IPNs | SAXS | Phase-separated morphology with weak electron density contrast. dtic.mil |

Computational and Theoretical Investigations of 2,2 Diethoxyacetophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP surface maps the electrostatic potential onto the electron density surface, visually representing the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

While specific MEP analysis studies focusing solely on 2,2-Diethoxyacetophenone are not detailed in the available research, this technique is widely applied to understand systems where it is a component. For instance, MEP analysis is used to investigate the reactive surfaces of deep eutectic solvents (DESs) and other complex materials to understand intermolecular interactions. researchgate.net The analysis helps in predicting how a molecule will interact with other species, such as cations, anions, or solvent molecules, which is crucial for designing materials like hybrid electrolytes. zjnu.edu.cn

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity and the study of electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's behavior as an electron donor (related to HOMO) or an electron acceptor (related to LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's electronic stability and the energy required for electronic excitation. youtube.comnih.gov

In the context of materials science, FMO analysis is essential for designing photoinitiators and components for devices like dye-sensitized solar cells (DSSCs). science.govresearchgate.net The alignment of the HOMO and LUMO energy levels of a photoinitiator with those of the monomer and other components determines the efficiency of the photoinitiation process. science.gov An electron is promoted from the HOMO to the LUMO upon absorption of UV light, initiating the radical formation necessary for polymerization. youtube.com For materials used in DSSCs, the HOMO and LUMO energies are critical for efficient electron injection and dye regeneration. science.govresearchgate.net

Molecular Electrostatic Potential Energy Surface Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. zjnu.edu.cnchinesechemsoc.org These simulations provide a detailed, atomistic view of the structure, dynamics, and thermodynamics of complex systems, including polymers, hydrogels, and ionogels. chinesechemsoc.orgresearchgate.netonsager.cn

This compound is frequently used as a photoinitiator to synthesize cross-linked polymer networks for applications such as ionogels and elastomers. zjnu.edu.cnchinesechemsoc.orgonsager.cn MD simulations are then employed to investigate the behavior of these resulting materials. For example, simulations have been used to explore the Lower Critical Solution Temperature (LCST) phase transition in ionogels. chinesechemsoc.org In these studies, coarse-grained models are often used where polymer backbones, side chains, and ions are represented as connected beads to make the simulations computationally feasible. chinesechemsoc.org Such simulations can reveal how factors like the polarity of polymer side chains and the structure of ionic liquids influence the material's phase behavior, providing insights that are difficult to obtain through experiments alone. chinesechemsoc.org

Modeling of Material Properties and Actuation Mechanisms

Computational models are essential for predicting and understanding the mechanical properties of materials, particularly for soft materials like ionic gels that exhibit complex behaviors.

Hyperelasticity is a property of materials that can sustain very large, elastic (reversible) deformations, such as rubbers and gels. wikipedia.orgnih.gov To describe this behavior, constitutive models are used, among which the Mooney-Rivlin model is prominent. wikipedia.orgmit.edu The Mooney-Rivlin model represents the material's strain energy density function as a polynomial of strain invariants. mit.edu The two-parameter Mooney-Rivlin model is often sufficient for describing materials at strains up to 100%. wikipedia.orgnih.gov